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Abstract
This technical guide provides a comprehensive overview of the discovery, cloning, and

functional characterization of the Novel Interactor of the Epidermal differentiation Complex-3

(NICE-3) gene, also known as Chromosome 1 open reading frame 43 (C1orf43). Initially

identified from a human keratinocyte cDNA library, NICE-3 has emerged as a significant player

in cellular signaling, particularly in the context of cancer biology. This document details the

experimental methodologies employed in its discovery and cloning, presents quantitative data

on its expression and functional effects, and elucidates its role in the critical AKT/mTORC1

signaling pathway.

Discovery of the NICE-3 Gene
The NICE-3 gene was first identified as part of a large-scale effort to characterize the human

epidermal differentiation complex (EDC) on chromosome 1q21. The discovery was reported by

Marenholz et al. in their 2001 publication, "Identification of human epidermal differentiation

complex (EDC)-encoded genes by subtractive hybridization of entire YACs to a gridded

keratinocyte cDNA library."[1][2] This study aimed to identify novel genes within this

chromosomal region that are crucial for the maturation of the human epidermis.
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Experimental Protocol: Subtractive Hybridization for
Gene Discovery
The researchers employed a powerful technique known as subtractive hybridization to isolate

genes specifically expressed in keratinocytes and located within the EDC. This method is

designed to selectively remove common cDNAs between two populations, thereby enriching for

sequences that are unique to the target population.

Detailed Methodology:

Preparation of Yeast Artificial Chromosomes (YACs): YACs spanning the epidermal

differentiation complex on chromosome 1q21 were isolated and purified. These YACs served

as the "driver" DNA, representing the genomic region of interest.

Construction of a Gridded Keratinocyte cDNA Library: A high-quality cDNA library was

constructed from mRNA isolated from cultured human keratinocytes. This "tester" library was

then arrayed onto high-density filters, creating a gridded library for efficient screening.

Subtractive Hybridization:

The YAC DNA was biotinylated to allow for later separation using streptavidin-coated

magnetic beads.

The keratinocyte cDNA was amplified by PCR.

The amplified cDNA was hybridized with an excess of the biotinylated YAC DNA. cDNAs

corresponding to genes within the YAC genomic region formed DNA-DNA hybrids with the

YAC fragments.

The mixture was then passed through a column containing streptavidin-coated magnetic

beads. The biotinylated YAC DNA, along with the hybridized cDNAs, was captured by the

beads.

The unbound cDNA, representing transcripts from outside the EDC, was washed away.

Enrichment and Cloning of Target cDNAs:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The captured cDNA-YAC hybrids were eluted from the magnetic beads.

The cDNA was then amplified by PCR using primers specific to the adapter sequences

ligated to the cDNA during library construction. This step selectively amplified the cDNAs

that were originally hybridized to the YACs.

The enriched pool of cDNAs was then cloned into sequencing vectors.

Sequence Analysis and Gene Identification: The cloned cDNA fragments were sequenced

and analyzed using bioinformatics tools to identify novel open reading frames (ORFs). One

of the newly identified genes was designated NICE-3. The sequence data for NICE-3 was

submitted to the EMBL database under the accession numbers AJ243659–AJ243673.[2]

Cloning of the NICE-3 Gene
Following its initial discovery, the full-length cDNA of NICE-3 was cloned for further functional

characterization. This process typically involves the isolation of the full-length mRNA transcript

and its conversion into a stable, replicable DNA format.

Experimental Protocol: Full-Length cDNA Cloning
RNA Isolation: Total RNA was extracted from a human keratinocyte cell line known to

express NICE-3.

Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a

reverse transcriptase enzyme and an oligo(dT) primer, which anneals to the poly(A) tail of

mRNAs.

Rapid Amplification of cDNA Ends (RACE): To obtain the full-length sequence, 5' and 3'

RACE-PCR was performed. This technique allows for the amplification of the unknown ends

of the cDNA transcript.

5' RACE: A gene-specific primer (GSP) designed from the known internal sequence of

NICE-3 was used in conjunction with a universal primer that anneals to a known sequence

added to the 5' end of the cDNAs.

3' RACE: A nested GSP was used with a primer that anneals to the poly(A) tail region.
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Full-Length PCR Amplification: Based on the sequences obtained from 5' and 3' RACE, new

primers were designed to amplify the entire open reading frame (ORF) of NICE-3 from the

first-strand cDNA.

Vector Ligation: The amplified full-length NICE-3 cDNA was then cloned into an expression

vector. This involves digesting both the PCR product and the vector with compatible

restriction enzymes and then ligating them together using DNA ligase. The resulting plasmid

can be used for protein expression and functional studies.

Quantitative Data Presentation
NICE-3 (C1orf43) Gene Expression Across Human
Tissues
The expression of NICE-3 has been quantified across a wide range of human tissues,

revealing its ubiquitous nature. The following table summarizes the mRNA expression levels as

reported in the Human Protein Atlas, which integrates data from multiple sources including

HPA, GTEx, and FANTOM5. Expression values are presented as normalized transcripts per

million (nTPM).
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Tissue nTPM

Adipose tissue 15.8

Adrenal gland 22.5

Appendix 12.9

Bone marrow 18.7

Brain (Cerebral cortex) 10.1

Breast 14.3

Colon 16.2

Esophagus 19.8

Heart muscle 11.5

Kidney 25.1

Liver 13.9

Lung 17.6

Lymph node 15.4

Ovary 19.2

Pancreas 14.8

Placenta 21.3

Prostate 16.9

Skin 20.4

Spleen 17.1

Stomach 15.5

Testis 12.8

Thyroid gland 18.3

Uterus 16.7
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Data sourced from the Human Protein Atlas.

Effect of NICE-3 Knockdown on AKT/mTORC1 Signaling
Studies have demonstrated that NICE-3 plays a crucial role in the AKT/mTORC1 signaling

pathway. Knockdown of NICE-3 using small interfering RNA (siRNA) has been shown to

significantly inhibit the phosphorylation of key downstream effectors of this pathway. The

following table presents representative quantitative data from western blot analysis following

NICE-3 knockdown in lung adenocarcinoma cells.

Protein Treatment
Relative Phosphorylation
Level (Normalized to
Control)

p-AKT (Ser473) Control siRNA 1.00

NICE-3 siRNA 0.45

p-p70 S6K (Thr389) Control siRNA 1.00

NICE-3 siRNA 0.38

Data is a representative summary from studies investigating NICE-3 function.

Visualizations: Signaling Pathways and
Experimental Workflows
NICE-3 Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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